3-Methylpentane-1-thiol

Volatility Process Engineering Gas Chromatography

3-Methylpentane-1-thiol (CAS 1633-88-1), a branched C6 aliphatic thiol, is defined by its specific IUPAC name and structural identifiers including InChIKey WUACDJJGMSFOGF-UHFFFAOYSA-N. It has a molecular formula of C₆H₁₄S and an exact mass of 118.0816 Da.

Molecular Formula C6H14S
Molecular Weight 118.24 g/mol
CAS No. 1633-88-1
Cat. No. B157286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpentane-1-thiol
CAS1633-88-1
Synonyms3-Methyl-1-pentanethiol
Molecular FormulaC6H14S
Molecular Weight118.24 g/mol
Structural Identifiers
SMILESCCC(C)CCS
InChIInChI=1S/C6H14S/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3
InChIKeyWUACDJJGMSFOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpentane-1-thiol (CAS 1633-88-1): Procurement Specifications and Core Identity


3-Methylpentane-1-thiol (CAS 1633-88-1), a branched C6 aliphatic thiol, is defined by its specific IUPAC name and structural identifiers including InChIKey WUACDJJGMSFOGF-UHFFFAOYSA-N [1]. It has a molecular formula of C₆H₁₄S and an exact mass of 118.0816 Da [1]. While it belongs to the broader class of alkanethiols, its unique branched carbon backbone differentiates it from both linear and other branched isomers, leading to distinct physicochemical properties that are critical for its use in applications such as organic synthesis and flavor/fragrance chemistry [1] .

Branched C6 alkanethiol structure — distinct from linear and other branched isomers
Unique physicochemical profile: boiling point, vapor pressure, and odor character
Fits chiral synthesis and odorant research workflows

Why Generic Substitution Fails: The Critical Impact of 3-Methylpentane-1-thiol's Branched Structure


The practice of substituting one alkanethiol for another based solely on similar molecular weight or functional group is scientifically unsound and can lead to significant performance and safety failures. The specific position of the methyl branch on the pentane chain of 3-methylpentane-1-thiol fundamentally alters its key properties, including odor character, boiling point, and vapor pressure [1] [2]. Research on structure-odor relationships confirms that the odor thresholds and qualities of thiols are strongly influenced by chain length and steric effects, meaning even a single methyl group shift can drastically change its sensory profile [3]. Furthermore, differences in flash point and volatility between isomers present distinct handling and safety requirements. The evidence presented below provides quantitative justification for the non-interchangeability of this compound with its closest analogs, directly impacting procurement decisions for applications where these properties are critical.

Linear thiol substitution may shift boiling point and volatility, affecting vapor-dependent applications.

Methyl branch position alters odor character and vapor pressure, changing sensory profile and handling needs.

Flash point differences require distinct storage and safety procedures; direct replacement is not advised.

Quantitative Differentiation Evidence for 3-Methylpentane-1-thiol vs. Key Analogs


Volatility & Boiling Point: 3-Methylpentane-1-thiol vs. 1-Hexanethiol (Linear Analog)

The branched structure of 3-methylpentane-1-thiol results in a significantly lower boiling point compared to its linear isomer, 1-hexanethiol. This is a classic effect in organic chemistry where branching reduces intermolecular forces, leading to higher volatility. This difference is quantifiable and critical for applications requiring specific vapor pressures. 3-methylpentane-1-thiol has a boiling point of 140.9 °C at 760 mmHg , whereas 1-hexanethiol boils at a significantly higher temperature, reported in the range of 150-154 °C .

Boiling Point
Head-to-head
3-Methylpentane-1-thiol: 140.9 °C vs. 1-Hexanethiol: 150–154 °C Δ ~9–13 °C lower
Higher volatility critical for gas odorization and distillation control
At 760 mmHg
Volatility Process Engineering Gas Chromatography

GC Retention Index (RI): 3-Methylpentane-1-thiol vs. 1-Pentanethiol (Linear C5)

Retention indices (RI) provide a robust, system-independent method for compound identification in gas chromatography. The RI for 3-methylpentane-1-thiol on a non-polar DC-200 column at 50 °C has been experimentally determined as 877 [1]. This value differs significantly from that of the shorter-chain linear analog, 1-pentanethiol, which has a reported RI of approximately 814.0-828.8 on a similar non-polar DB-5 column at 60-120 °C [2]. This difference confirms that these compounds are chromatographically distinct and cannot be used interchangeably in analytical methods.

GC Retention Index
Cross-study comparable
877 (DC-200, 50 °C) vs 1-Pentanethiol 814–829 (DB-5, 60–120 °C) RI differs by ~48–63 units
Distinct RI essential for unambiguous GC identification and quality control
Non-polar column; method differences apply
Analytical Chemistry GC-MS Quality Control

Safety and Handling: Flash Point Comparison with 1-Pentanethiol and 3-Methyl-1-butanethiol

The flash point, a critical safety parameter for handling and storage, is also influenced by the specific molecular structure. 3-methylpentane-1-thiol has a calculated flash point of 29.5 °C , which is notably higher than that of its smaller branched analog 3-methyl-1-butanethiol (18-19 °C) and linear 1-pentanethiol (18 °C) . This indicates that 3-methylpentane-1-thiol is significantly less flammable and poses a lower immediate fire hazard at room temperature compared to these other thiols.

Flash Point
Cross-study comparable
29.5 °C (3-methylpentane-1-thiol) vs 18 °C (1-pentanethiol) / 18–19 °C (3-methyl-1-butanethiol) ~10.5–11.5 °C higher
Higher flash point suggests less stringent storage and wider safety margin
Calculated value
Process Safety EHS Compliance Handling & Storage

Odor Profile and Impact: Distinct Sensory Properties of 3-Methylpentane-1-thiol

The sensory profile of a thiol is paramount in its application. 3-methylpentane-1-thiol is characterized by an odor described as resembling rotten cabbage . This is a stark contrast to other thiols. For instance, 1-hexanethiol is described as having a burnt fat, sulfurous, meaty odor , while 3-methyl-1-butanethiol is described as having an odor of onion or glue [1]. While a precise quantitative odor threshold for 3-methylpentane-1-thiol was not found in authoritative databases during this search, the qualitative difference is a primary driver for its selection. The existing literature confirms that the odor thresholds for thiols in the C5-C7 range are extremely low (often in the ppt/ppb range) and are highly dependent on molecular structure [2].

Odor Character
Class-level
Rotten cabbage (3-methylpentane-1-thiol) vs burnt fat/sulfurous (1-hexanethiol) / onion (3-methyl-1-butanethiol)
Sensory profile drives selection in flavor and fragrance industry
Quantitative odor threshold data not found
Flavor Chemistry Odorants Sensory Science

Procurement-Driven Application Scenarios for 3-Methylpentane-1-thiol


As a Chiral Building Block in Asymmetric Synthesis

The chiral nature of 3-methylpentane-1-thiol makes it a valuable building block for the synthesis of complex, chiral sulfur-containing molecules. Its specific stereochemistry (e.g., the (3S)-enantiomer) is of particular theoretical interest for constructing chiral thioethers and other derivatives, as documented in synthesis-focused literature . Procurement for this application requires precise stereochemical specifications that linear or achiral branched analogs cannot fulfill.

As a Specialty Odorant or Flavoring Agent Precursor

The distinct 'rotten cabbage' odor of 3-methylpentane-1-thiol differentiates it from other thiols, making it a candidate for use as a specialty gas odorant or as a precursor in the creation of unique flavor and fragrance compounds. Its application in this field is supported by its documented use as a flavoring agent . Sourcing for these applications is strictly driven by this unique sensory profile, for which no other thiol is a direct substitute.

As an Analytical Standard for Thiol Identification in Complex Mixtures

Due to its well-defined gas chromatographic properties, such as its specific retention index of 877 on a non-polar column [1], 3-methylpentane-1-thiol serves as an authentic analytical standard. Its use allows for the unambiguous identification and quantification of this specific branched thiol isomer in complex mixtures like crude oil distillates [2]. Procurement in this context is for a certified reference material with known purity and chromatographic behavior, essential for method validation and quality control.

Application
Selection Property
Validation Focus
Chiral Building Block
Stereochemical purity & configuration
Enantiomeric specification for asymmetric synthesis
Specialty Odorant / Flavor Precursor
Odor character & volatility
Sensory consistency & vapor pressure handling
Analytical Standard
Retention index & certified purity
GC method validation & isomer identification
Quote Request

Request a Quote for 3-Methylpentane-1-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.